1-Methylcyclohexane-1-carboximidamide hydrochloride
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Overview
Description
1-Methylcyclohexane-1-carboximidamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C8H16N2.HCl and a molecular weight of 178.69 g/mol.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Methylcyclohexane-1-carboximidamide hydrochloride involves the reaction of 1-Methylcyclohexanecarboxylic acid with ammonium chloride and thionyl chloride to form 1-Methylcyclohexanecarboximidoyl chloride, which is then reacted with ammonia to form the desired product.
Starting Materials
1-Methylcyclohexanecarboxylic acid, Ammonium chloride, Thionyl chloride, Ammonia, Hydrochloric acid, Diethyl ethe
Reaction
1. Dissolve 1-Methylcyclohexanecarboxylic acid in thionyl chloride and heat the mixture to reflux., 2. Add ammonium chloride to the reaction mixture and continue heating for several hours., 3. Cool the reaction mixture and add excess ammonia to it., 4. Extract the product with diethyl ether and dry the organic layer over anhydrous magnesium sulfate., 5. Concentrate the organic layer under reduced pressure to obtain 1-Methylcyclohexane-1-carboximidoyl chloride., 6. Dissolve 1-Methylcyclohexane-1-carboximidoyl chloride in ammonia and add hydrochloric acid to the solution to obtain 1-Methylcyclohexane-1-carboximidamide hydrochloride., 7. Recrystallize the product from a suitable solvent to obtain pure 1-Methylcyclohexane-1-carboximidamide hydrochloride.
Mechanism Of Action
The mechanism of action of 1-Methylcyclohexane-1-carboximidamide hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. It has also been suggested to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Biochemical And Physiological Effects
Studies have shown that 1-Methylcyclohexane-1-carboximidamide hydrochloride exhibits anticonvulsant, antinociceptive, and anti-inflammatory effects. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce pain and inflammation in various animal models of nociception and inflammation.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-Methylcyclohexane-1-carboximidamide hydrochloride in lab experiments is its broad range of potential applications. It has been investigated for its use in various fields, including neuroscience, pharmacology, and materials science. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 1-Methylcyclohexane-1-carboximidamide hydrochloride can cause liver and kidney damage in animals.
Future Directions
For research on this compound could include further investigation into its potential use in various fields, as well as its mechanism of action and potential toxicity in humans.
Scientific Research Applications
1-Methylcyclohexane-1-carboximidamide hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been investigated for its potential use as a corrosion inhibitor, as well as in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
1-methylcyclohexane-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-8(7(9)10)5-3-2-4-6-8;/h2-6H2,1H3,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCNFMSRAGRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclohexane-1-carboximidamide hydrochloride |
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